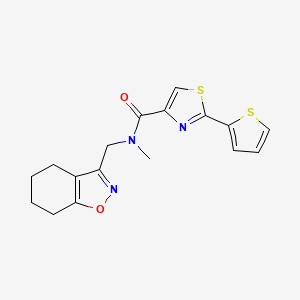

![molecular formula C23H24N2O5 B5572648 6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)

6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline involves versatile intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines. These intermediates undergo reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide in pyridine to form a variety of quinazolines. Novel Reissert-type reactions occur with acetic anhydride or benzoyl chloride, showcasing the compound's reactive versatility (Phillips & Castle, 1980).

Molecular Structure Analysis

Conformational and configurational disorder studies in related quinoline derivatives highlight the structural complexity. For example, certain derivatives exhibit a mixture of envelope and half-chair conformations, influenced by hydrogen bonding and pi-pi stacking interactions, indicating the significance of molecular structure in defining the compound's chemical behavior (Cuervo et al., 2009).

Chemical Reactions and Properties

6-(2,3-Dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline engages in various chemical reactions, indicating its reactivity and utility in synthetic chemistry. For instance, visible-light-induced radical bromination leads to the formation of monobromo products, showcasing the compound's potential in creating structurally diverse derivatives (Li, 2015).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Quino[1,2-c]quinazolines Synthesis : The compound is utilized in the synthesis of various quino[1,2-c]quinazolines, which are of interest due to their structural complexity and potential chemical reactivity. Research has explored the synthesis of these compounds through reactions involving intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines, demonstrating the compound's versatility in organic synthesis (Phillips & Castle, 1980).

Antitumor Analogs Synthesis : Analogs of the compound have been synthesized as analogs of antitumor benzo[c]phenanthridine alkaloids, indicating its role in the development of potential antitumor agents. The synthesis process includes steps that might yield insights into new chemical reactions and mechanisms (Phillips & Castle, 1980).

Chemical Properties and Reactions

Optimization for Src Kinase Inhibition : Derivatives of the compound have been optimized for potent inhibition of Src kinase activity, crucial for cancer research. This application showcases the potential of the compound in contributing to the development of novel cancer therapeutics (Boschelli et al., 2001).

Facile Synthesis Applications : The compound has been used in facile synthesis processes, such as the radical bromination leading to bromomethyl derivatives, illustrating its utility in creating novel chemical entities for further pharmaceutical or material science applications (Li, 2015).

Photophysical Properties and Molecular Logic

Photophysical Properties : Amino derivatives of related quinoline compounds have been studied for their photophysical properties, with applications in molecular logic switches. Such research underscores the potential of the compound in the development of new materials for electronics and photonics (Uchacz et al., 2016).

Propriétés

IUPAC Name |

6-(2,3-dimethoxyphenyl)-7-(morpholin-4-ylmethyl)-[1,3]dioxolo[4,5-g]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-26-19-5-3-4-17(23(19)27-2)22-16(13-25-6-8-28-9-7-25)10-15-11-20-21(30-14-29-20)12-18(15)24-22/h3-5,10-12H,6-9,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSSBVQBYYWGNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=C(C=C3C=C4C(=CC3=N2)OCO4)CN5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,3-Dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)

![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)